molecular formula C15H14N2O4 B2409713 2-nitro-N-(2-phenoxyethyl)benzamide CAS No. 345988-44-5

2-nitro-N-(2-phenoxyethyl)benzamide

Cat. No. B2409713
CAS RN: 345988-44-5
M. Wt: 286.287
InChI Key: MFEOMOJIUVBERO-UHFFFAOYSA-N
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Description

2-nitro-N-(2-phenoxyethyl)benzamide is a chemical compound with the molecular formula C15H14N2O4 . It has an average mass of 286.283 Da and a monoisotopic mass of 286.095367 Da .

Scientific Research Applications

Crystal Structure and Synthesis

  • 2-Nitro-N-(4-nitrophenyl)benzamide has been synthesized and analyzed through spectroscopy and elemental analysis. The crystal structure, ascertained using single-crystal X-ray diffraction, reveals intricate molecular arrangements and significant dihedral angles between aromatic rings, highlighting its potential in material science and crystal engineering (Saeed, Hussain & Flörke, 2008).

Corrosion Inhibition and Surface Protection

  • Nitro-substituted benzamide derivatives, including 2-nitro-N-(2-phenoxyethyl)benzamide, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds significantly reduce corrosion, underlining their importance in industrial applications like coating and material protection (Mishra et al., 2018).

Antibacterial and Antifungal Properties

  • New series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, including derivatives of this compound, have been synthesized and displayed a broad spectrum of antibacterial and antifungal activities. Their effectiveness against various drug-resistant strains highlights their potential in developing new antimicrobial agents (Ertan et al., 2007).

Electrochemical Behavior and Voltammetric Determination

  • The electrochemical properties of nitro-substituted benzamides, pertinent to their potential use in cancer therapy, have been examined. The voltammetric determination offers insights into their reduction/oxidation steps, emphasizing their relevance in pharmaceutical analysis and drug development (Sağlam et al., 2018).

Structural Characterization and Antitubercular Precursors

  • Compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide serve as precursors in synthesizing promising antituberculosis drugs. Their detailed structural characterization underlines the significant role of such compounds in the development of novel therapeutic agents (Richter et al., 2021).

properties

IUPAC Name

2-nitro-N-(2-phenoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-15(13-8-4-5-9-14(13)17(19)20)16-10-11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEOMOJIUVBERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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